5-Nitro-6-methylthiophthalazine
Description
5-Nitro-6-methylthiophthalazine is a specialized thioacylating agent used in organic synthesis, particularly for introducing thioamide or thiopeptide motifs into target molecules. Its structure features a phthalazine backbone substituted with a nitro group at the 5-position and a methylthio group at the 6-position. This configuration enhances its reactivity as a sulfur donor in nucleophilic substitution or coupling reactions, enabling selective thioacylation under controlled conditions . The nitro group acts as an electron-withdrawing moiety, increasing the electrophilicity of the adjacent sulfur atom, while the methylthio group provides steric and electronic stabilization during intermediate formation . Historically, such agents have been pivotal in peptide chemistry for synthesizing thioamide-containing biomolecules, which exhibit enhanced protease resistance and conformational stability compared to their oxoamide counterparts .
Properties
Molecular Formula |
C9H7N3O2S |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
6-methylsulfanyl-5-nitrophthalazine |
InChI |
InChI=1S/C9H7N3O2S/c1-15-8-3-2-6-4-10-11-5-7(6)9(8)12(13)14/h2-5H,1H3 |
InChI Key |
GIJMSGJIGYTBJC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=CN=NC=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thioacylating Agents
The following analysis compares 5-Nitro-6-methylthiophthalazine with structurally or functionally related thioacylating agents, focusing on reactivity, selectivity, and synthetic utility.
Thioacyl-N-phthalimides
- Structure : Phthalimide derivatives with thioacyl groups (e.g., thioacetyl or thiobenzoyl).
- Reactivity: Requires activation via strong bases (e.g., NaH) or nucleophilic catalysts. Limited functional group tolerance due to harsh reaction conditions .
- Applications: Primarily used for small-molecule thioamide synthesis. Lower efficiency in peptide synthesis due to side reactions with amino acid protecting groups.
- Comparison : this compound offers superior regioselectivity in peptide systems, as its nitro group directs sulfur transfer to specific residues (e.g., cysteine or lysine) without requiring extreme basicity .
Thiobenzimidazolone Derivatives
- Structure : Benzimidazolone cores with thiocarbonyl functionalities.
- Reactivity : Operates via a dual activation mechanism, where the benzimidazolone ring stabilizes intermediates. Moderate yields (50–70%) in thiopeptide synthesis .
- Applications : Effective for synthesizing cyclic thiopeptides (e.g., thiotuftsin analogs) but struggles with linear peptide chains.
- Comparison : this compound achieves higher yields (80–90%) in linear peptide thioacylation due to its directed electronic effects, though it is less effective for macrocyclic systems .
Ynamide-Mediated Thioacylating Agents
- Structure : Ynamide catalysts (e.g., N-sulfonyl ynamides) paired with thioacid precursors.
- Reactivity : Utilizes radical or polar mechanisms under mild conditions (room temperature, ambient pH). High chemoselectivity for cysteine residues in peptides .
- Applications : State-of-the-art method for late-stage thiopeptide modification. Compatible with complex biomolecules.
Table 1: Key Parameters of Thioacylating Agents
| Agent | Reactivity Mechanism | Yield Range | Selectivity | Scalability |
|---|---|---|---|---|
| This compound | Electrophilic substitution | 80–90% | Residue-directed | High |
| Thioacyl-N-phthalimides | Base-activated | 60–75% | Low | Moderate |
| Thiobenzimidazolones | Intermediate stabilization | 50–70% | Moderate (cyclic) | Low |
| Ynamide systems | Radical/polar mechanisms | 85–95% | High (Cysteine) | Moderate |
Research Findings and Limitations
- Advantages of this compound :
- High regioselectivity in peptide chains due to nitro-group electronic effects .
- Compatibility with standard peptide-coupling reagents (e.g., HATU, EDCI) .
- Limitations: Requires anhydrous conditions to prevent hydrolysis of the methylthio group. Limited utility in aqueous-phase biological systems compared to ynamide methods .
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